molecular formula C20H16Cl2N4O2S2 B2762654 2,5-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392300-40-2

2,5-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2762654
CAS RN: 392300-40-2
M. Wt: 479.39
InChI Key: SRGGXISFTKPKHI-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H16Cl2N4O2S2 and its molecular weight is 479.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis Methodologies

Research efforts have been made to develop new synthetic routes and methodologies for compounds with structural similarities to the specified chemical, emphasizing the synthesis of quinoline and thiadiazole derivatives. For example, novel hetarylquinolines containing thiazolidine and dihydrothiazole rings have been synthesized based on benzene ring-substituted hydrazinocarbothioamides, showcasing the versatility of these scaffolds in chemical synthesis (Aleqsanyan & Hambardzumyan, 2021).

Chemical Transformations

The chemical reactivity and transformation of saccharin derivatives have been explored, leading to the discovery of new compounds like derivatives of imidazo[1,2-b][1,2]-benzisothiazole and benzo[g][1,2,5]thiadiazocine, highlighting the potential for diverse chemical modifications and the creation of novel chemical entities with unique properties (Ashby, Griffiths, & Paton, 1978).

Potential Biological Activities

Antimicrobial Activities

The synthesis and evaluation of quinoline derivatives incorporating an azole nucleus have demonstrated potential antimicrobial activities. These compounds have been tested against a variety of microorganisms, revealing good to moderate activity, which indicates the potential for developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Anticancer Activities

Research into quinazolinone derivatives has shown that these compounds exhibit significant diuretic and possibly anticancer activities, suggesting their utility in developing new therapeutic agents for cancer treatment. The synthesis of these derivatives involves interactions with heterocyclic amines, leading to compounds that have been biologically evaluated for their potential benefits (Maarouf, El-Bendary, & Goda, 2004).

properties

IUPAC Name

2,5-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O2S2/c21-13-7-8-15(22)14(10-13)18(28)23-19-24-25-20(30-19)29-11-17(27)26-9-3-5-12-4-1-2-6-16(12)26/h1-2,4,6-8,10H,3,5,9,11H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGGXISFTKPKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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